molecular formula C7H8N4O2 B108527 3,9-Dimethylxanthine CAS No. 15837-08-8

3,9-Dimethylxanthine

Cat. No. B108527
CAS RN: 15837-08-8
M. Wt: 180.16 g/mol
InChI Key: HEOWZFHIJSYJIC-UHFFFAOYSA-N
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Description

3,9-Dimethylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. A number of stimulants are derived from xanthine, including caffeine and theobromine. 3,9-Dimethylxanthine itself is a methylated form of xanthine, which implies that it has two methyl groups attached to the nitrogen atoms at positions 3 and 9 of the xanthine molecule.

Synthesis Analysis

The synthesis of 3,9-dimethylxanthine and its derivatives has been explored through various chemical reactions. One approach involves the nucleophilic reactions of 1-methyl-6-chlorouracil with different aliphatic amines, followed by a series of reactions including nitrosation, reduction, formylation, and dehydrocyclization to yield 3,9-dialkylxanthines . Another method includes the reactivity of 8-bromo-3,9-dimethylxanthine with nucleophilic reagents such as aliphatic mercaptans and alcohols, and under more severe conditions, with aliphatic amines, which can lead to rearrangements in the methylxanthine structure .

Molecular Structure Analysis

The molecular structure of xanthine derivatives has been studied using various spectroscopic and computational methods. For instance, the molecular structure, vibrational spectra, and electronic properties of a related compound, 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, were investigated using FT-IR, FT-Raman, and quantum chemical calculations, revealing insights into the conformational stability and intramolecular interactions such as hydrogen bonding .

Chemical Reactions Analysis

3,9-Dimethylxanthine undergoes various chemical reactions, including nucleophilic substitutions and rearrangements. For example, the reactivity of 8-bromo-3,9-dimethylxanthine with nucleophiles can lead to the formation of different products depending on the conditions, such as the rearrangement to 3,7-dimethylxanthines . Additionally, reactions with acetylenic compounds have been shown to produce heteropropellanes and other complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,9-dimethylxanthine can be influenced by the presence of methyl groups. Electrochemical studies have shown that the oxidation of 3,9-dimethylxanthine at a pyrolytic graphite electrode is pH-dependent and involves a charge transfer followed by a chemical reaction, suggesting that the methyl groups significantly alter the oxidation mechanism . This is further supported by studies on the electrochemical oxidation of 9-methylxanthine, which also indicate the impact of methyl substitution on the electrochemical behavior of xanthine derivatives .

Scientific Research Applications

Electrochemical Properties and Reactions

  • Electrochemical oxidation of 3,9-dimethylxanthine has been explored at stationary pyrolytic graphite electrodes. This research showed that methyl groups at positions 3 and 9 significantly alter the oxidation mechanism of the compound, leading to various products. The study suggested a tentative electron transfer mechanism for this oxidation process (Goyal, Srivastava, & Bansal, 1994).

Synthesis and Reactivity

  • The synthesis of 3,9-dialkyl and 8-aryl-3,9-dimethylxanthines has been achieved through various chemical reactions, including nucleophilic reactions and dehydrocyclization processes. This research has implications for developing new compounds with altered properties and potential applications (Youssif, El-kafrawy, Bayoumy, & El-Bahaie, 2002).
  • Another study investigated the reactivity of 8-bromo-3,9-dimethylxanthine with various nucleophilic reagents, revealing insights into the chemical behavior and potential synthetic applications of this compound (Youssef & Pfleiderer, 1998).

Analytical and Detection Methods

  • A method for detecting and determining 1,3-dimethylxanthine using zinc oxide nanoparticles modified electrodes has been proposed. This approach, utilizing cyclic voltammetry and square wave voltammetry techniques, offers a potential avenue for sensitive and specific analytical applications (Bandi et al., 2019).
  • Luminescence of 1,3-dimethylxanthine in solution has been studied, with findings that energy absorbed by this compound can be transferred to trivalent europium, leading to enhanced luminescence. This insight could be useful for analytical applications in chemistry and biochemistry (Perry & Winefordner, 1990).

Applications in Biological Research

  • The compound's influence on epileptic seizures has been studied, with findings that a variant, 8-cyclopentyl-1,3 dimethylxanthine, affects seizure duration and characteristics in a rat model. This research contributes to understanding the neurological impacts of related compounds (Dragunow & Robertson, 1987).

Future Directions

Methylxanthines, including 3,9-Dimethylxanthine, have potential therapeutic applications. For example, they have been suggested as potential therapeutic agents for glioblastoma . Additionally, the modulation of the dipole potential of model lipid membranes with phytochemicals, including xanthine derivatives, is a topic of ongoing research .

properties

IUPAC Name

3,9-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-4-5(12)9-7(13)11(2)6(4)10/h3H,1-2H3,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOWZFHIJSYJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166410
Record name 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Dimethylxanthine

CAS RN

15837-08-8
Record name 3,9-Dimethylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15837-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Dimethylxanthine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione
Source EPA DSSTox
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Record name 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
S Youssef, W Pfleiderer - Journal of Heterocyclic Chemistry, 1998 - Wiley Online Library
The reactivity of 8‐bromo‐3,9‐dimethylxanthine (6) towards a variety of nucleophilic reagents has been investigated. Nucleophilic displacements take place easily with aliphatic …
Number of citations: 63 onlinelibrary.wiley.com
RN Goyal, AK Srivastava, V Bansal - Journal of the Chemical Society …, 1994 - pubs.rsc.org
Electrochemical oxidation of 3,9-dimethylxanthine has been studied in the pH range 3.0–10.8 at stationary pyrolytic graphite electrode. A single 4e, pH dependent peak was observed. …
Number of citations: 4 pubs.rsc.org
D Lichtenberg, F Bergmann, Z Neiman - Journal of the Chemical …, 1971 - pubs.rsc.org
The nmr chemical shifts of the 8-protons in xanthines with an unsubstituted imidazole ring (class a) and in 7-methylxanthines (class b) are very similar; however the 8-H signals for 9-…
Number of citations: 74 pubs.rsc.org
E Rousseau, J Ladine, QY Liu, G Meissner - Archives of biochemistry and …, 1988 - Elsevier
The caffeine-sensitive Ca 2+ release pathway in skeletal muscle was identified and characterized by studying the release of 45 Ca 2+ from heavy sarcoplasmic reticulum (SR) vesicles …
Number of citations: 420 www.sciencedirect.com
S Youssif, SF Mohamed - Monatshefte für Chemie-Chemical Monthly, 2008 - Springer
Several derivatives of 5-arylmethylenebis(1-methyl-6-amino-2-thiouracils) and 5-aryldipyrimidopyridines were prepared by stirring of 6-amino-1-methyl-2-thiouracil and 6-amino-1-…
Number of citations: 16 link.springer.com
NY Bel'kina, ZI Zel'manova, ES Chaman… - Pharmaceutical …, 1971 - Springer
Scheme A, in which a good yield is given at all stages, is based on transformation of 3, 8-dimethylxanthine (II)[1], a readily available compound in which the CC bond is already in the 8-…
Number of citations: 3 link.springer.com
T ITAYA, T HARADA - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
An improved synthesis of 3, 9-dimethylxanthine (2a) was achieved via the reaction of 1-methyl-5-(methylamino)-imidazole-4-carboxamide (3a) with EtOCOCl in acetate buffer (pH 5) …
Number of citations: 10 www.jstage.jst.go.jp
W Liu, G Meissner - Pharmacology, 1997 - karger.com
Caffeine (1,3,7-trimethylxanthine) in the millimolar range is known to activate the skeletal muscle Ca 2+ release channel (ryanodine receptor). Xanthine analogs substituted in the 1, 3, 7…
Number of citations: 37 karger.com
MS Islam, I Leibiger, B Leibiger… - Proceedings of the …, 1998 - National Acad Sciences
Molecular mechanisms that regulate in situ activation of ryanodine receptors (RY) in different cells are poorly understood. Here we demonstrate that caffeine (10 mM) released Ca 2+ …
Number of citations: 130 www.pnas.org
JW Jones, RK Robins - Journal of the American Chemical Society, 1962 - ACS Publications
Treatment of XI with nitrous acid gave 7, 9-• dimethylxanthine, thus verifying the assigned¡ structure and relationship of VIII and XI. Hypo-xanthine, methylated with dimethyl sulfate in …
Number of citations: 135 pubs.acs.org

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